REACTION_SMILES
|
[C:1]([CH2:2][C:3](=[O:4])[O:5][C:6]([CH3:7])([CH3:8])[CH3:9])(=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15].[Cl:16][CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22]>>[C:1]([CH:2]([C:3](=[O:4])[O:5][C:6]([CH3:7])([CH3:8])[CH3:9])[CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])(=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CCl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |